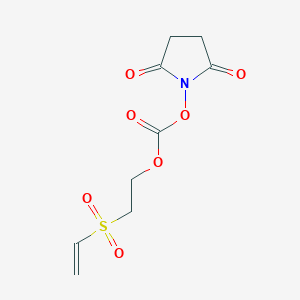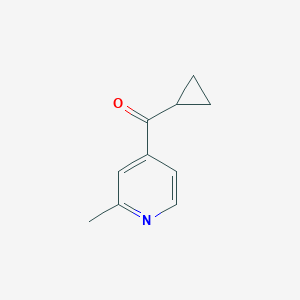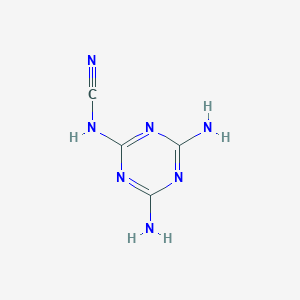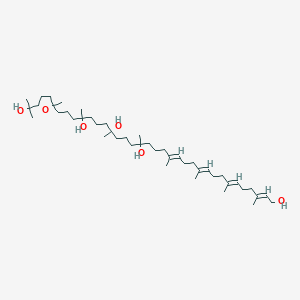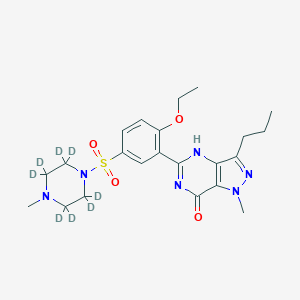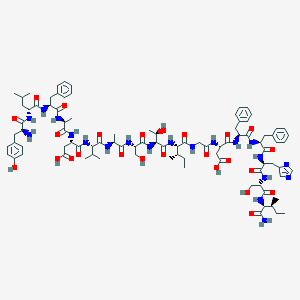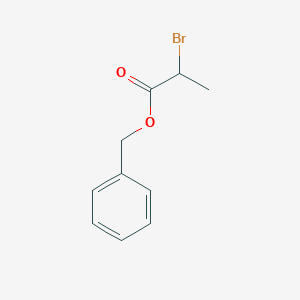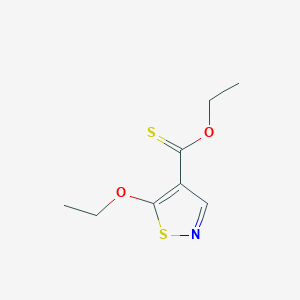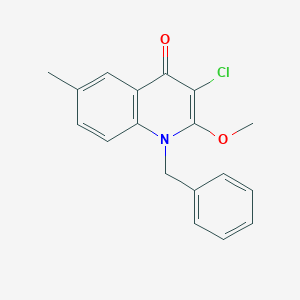
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one is a chemical compound that belongs to the family of quinoline derivatives. This compound has been extensively studied for its potential applications in scientific research. The purpose of
Mechanism Of Action
The mechanism of action of 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It also inhibits the production of inflammatory cytokines, which can reduce inflammation.
Biochemical And Physiological Effects
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one in lab experiments is that it has been extensively studied and has a well-established synthesis method. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its toxicity and safety profile.
Synthesis Methods
The synthesis of 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one involves the condensation of 2-methoxy-3-methylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then chlorinated and cyclized to form 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one.
Scientific Research Applications
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in the development of new drugs for the treatment of various diseases.
properties
CAS RN |
147249-43-2 |
|---|---|
Product Name |
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one |
Molecular Formula |
C18H16ClNO2 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one |
InChI |
InChI=1S/C18H16ClNO2/c1-12-8-9-15-14(10-12)17(21)16(19)18(22-2)20(15)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
BKWQAXKMNCYUNK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=C(C2=O)Cl)OC)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C(C2=O)Cl)OC)CC3=CC=CC=C3 |
synonyms |
4(1H)-Quinolinone, 3-chloro-2-methoxy-6-methyl-1-(phenylmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)

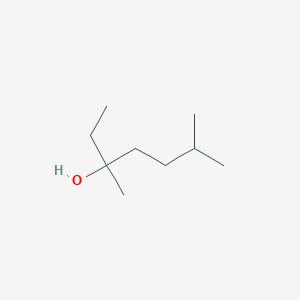
![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)
![5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B126138.png)
